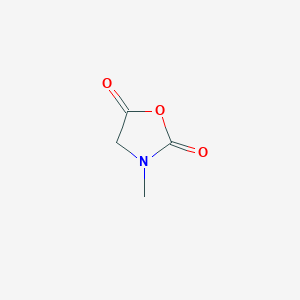

3-methyloxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPAXURTFMSZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207114 | |

| Record name | 3-Methyl-2,5-oxazolidine-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-76-6 | |

| Record name | 3-Methyl-2,5-oxazolidine-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,5-oxazolidine-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 3-methyloxazolidine-2,5-dione

An In-Depth Technical Guide to the Synthesis and Properties of 3-Methyloxazolidine-2,5-dione

Foreword: A Modern Perspective on a Critical Monomer

This compound, known more commonly in the field as sarcosine N-carboxyanhydride (Sar-NCA), represents a cornerstone monomer for the synthesis of advanced biomaterials. As the cyclic precursor to polysarcosine (pSar)—a promising and biodegradable alternative to polyethylene glycol (PEG)—the reliable synthesis and thorough understanding of Sar-NCA are paramount for innovation in drug delivery, tissue engineering, and nanomedicine.[1][2] Traditional synthetic routes, often reliant on highly toxic phosgene derivatives and requiring strictly anhydrous conditions, have presented significant barriers to widespread adoption and large-scale production.

This guide provides a comprehensive overview of this compound, focusing on a modern, field-proven synthetic strategy that enhances safety and practicality. We will delve into the causality behind the procedural steps, explore the key physicochemical properties that dictate its handling and reactivity, and contextualize its primary application in the ring-opening polymerization (ROP) of polysarcosine. This document is intended for researchers and drug development professionals seeking both foundational knowledge and actionable protocols for leveraging this versatile compound.

Physicochemical and Safety Profile

A precise understanding of a compound's properties is the bedrock of successful and safe experimentation. The key characteristics of this compound are summarized below.

Core Properties

The inherent structure of Sar-NCA, an N-substituted N-carboxyanhydride (NNCA), dictates its reactivity. The absence of an acidic N-H proton (unlike glycine NCA) prevents an "activated monomer" polymerization mechanism, meaning its ring-opening polymerization proceeds exclusively through the "normal amine mechanism" (NAM), which offers a higher degree of control.[3]

| Property | Value | Source(s) |

| CAS Number | 5840-76-6 | [4][5] |

| Molecular Formula | C₄H₅NO₃ | [4] |

| Molecular Weight | 115.09 g/mol | [5] |

| Physical Form | Solid, crystalline powder | |

| Melting Point | 99-100 °C | Vendor Data |

| Purity (Typical) | ≥95-97% | [5] |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DMF, NMP, DMSO) | [6][7] |

| InChI Key | PMPAXURTFMSZSN-UHFFFAOYSA-N |

Safety and Handling

As a reactive cyclic anhydride, this compound requires careful handling to ensure operator safety and preserve compound integrity. It is classified as an irritant and is highly sensitive to moisture.

-

GHS Pictogram : GHS07 (Exclamation Mark)

-

Signal Word : Warning

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P304+P340 (IF INHALED: Remove person to fresh air), P405 (Store locked up).

Causality Behind Handling Procedures: The primary driver for the stringent handling requirements is the high reactivity of the anhydride ring. Atmospheric moisture readily hydrolyzes the ring, leading to the formation of sarcosine and the release of carbon dioxide. This not only degrades the monomer, rendering it useless for polymerization, but can also lead to pressure buildup in sealed containers.

Scientist's Insight: For optimal results in polymerization, it is crucial to handle Sar-NCA under an inert atmosphere (e.g., argon or nitrogen), preferably within a glovebox. All solvents and reagents must be rigorously dried. Commercial products should be stored in a freezer at temperatures such as -20°C, under an inert atmosphere, and away from moisture.

Synthesis of this compound

While the classic Fuchs-Farthing method involving the direct phosgenation of sarcosine is historically significant, modern protocols prioritize safety and the use of more stable precursors. The following methodology is based on the in situ generation of Sar-NCA from an air- and moisture-stable urethane precursor, N-phenoxycarbonyl-N-methylglycine (Poc-Sar).[7] This approach circumvents the need for handling highly toxic phosgene derivatives and the tedious purification of the extremely moisture-sensitive NCA monomer.

Synthesis Workflow Overview

The process involves two main stages: the synthesis of the stable Poc-Sar precursor, followed by its base-assisted intramolecular cyclization to form Sar-NCA in situ, which is then immediately consumed in the polymerization reaction.

Caption: Workflow for the synthesis of Polysarcosine via an in situ generated Sar-NCA monomer.

Experimental Protocol: Synthesis of Poc-Sar Precursor

This protocol is adapted from the method described by Doriti et al. for producing the stable urethane precursor.[7]

-

Reagents & Setup :

-

Sarcosine

-

Potassium Hydroxide (KOH) / Lithium Chloride (LiCl)

-

Diphenyl Carbonate (DPC)

-

Appropriate solvent (e.g., acetonitrile)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure :

-

Suspend sarcosine in the chosen solvent within the reaction vessel.

-

Add KOH and LiCl to the suspension. The base deprotonates the carboxylic acid, while the salt aids in solubility and reactivity.

-

Add diphenyl carbonate (DPC) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until reaction completion (monitorable by TLC or NMR).

-

Upon completion, cool the mixture and perform an appropriate workup, typically involving acidification to precipitate the product, followed by filtration, washing, and drying.

-

-

Purification : The crude Poc-Sar can be purified by recrystallization to yield a stable, white solid that can be stored for extended periods.

Causality & Trustworthiness : This two-step synthesis of Poc-Sar is robust and yields a highly pure, stable intermediate.[7] Using DPC as the carbonyl source is significantly safer than using phosgene. The stability of Poc-Sar allows for rigorous purification and characterization before its use in the moisture-sensitive cyclization and polymerization step, ensuring high-quality final polymers.

Protocol: In Situ Generation of Sar-NCA and Polymerization

This procedure leverages the stable Poc-Sar precursor to generate Sar-NCA in the same pot as the polymerization, minimizing handling of the sensitive NCA.

-

Reagents & Setup :

-

N-phenoxycarbonyl-N-methylglycine (Poc-Sar)

-

Primary amine initiator (e.g., benzylamine)

-

Non-nucleophilic tertiary amine base (e.g., DIPEA or TEA)

-

Anhydrous, high-purity solvent (e.g., DMSO, NMP)

-

Schlenk line or glovebox to maintain an inert atmosphere.

-

-

Procedure :

-

Under an inert atmosphere, dissolve the Poc-Sar precursor and the primary amine initiator in the anhydrous solvent. The ratio of Poc-Sar to initiator will determine the target degree of polymerization.

-

Add the non-nucleophilic tertiary amine base (e.g., 2 vol%) to the solution at the desired reaction temperature (e.g., 60 °C).[7]

-

The tertiary amine base facilitates the deprotonation of the urethane, triggering an intramolecular nucleophilic attack to form the Sar-NCA ring and release phenol as a byproduct.

-

The newly formed Sar-NCA is immediately initiated by the primary amine in the mixture, beginning the ring-opening polymerization process.

-

Allow the reaction to proceed for the required time (minutes to hours) to achieve the desired polymer chain length.[1][7]

-

Terminate the reaction and precipitate the resulting polysarcosine by adding the reaction mixture to a non-solvent like diethyl ether.

-

Collect the polymer by filtration or centrifugation and dry under vacuum.

-

Expertise & Validation : The key to this protocol's success is the choice of a non-nucleophilic tertiary base. A nucleophilic base could directly initiate polymerization, leading to poor control over the polymer architecture. Bases like DIPEA or TEA are sterically hindered and act purely as proton abstractors, activating the Poc-Sar for cyclization without interfering with the primary amine-initiated polymerization.[7] This ensures that polymer chains grow only from the intended initiator, leading to well-defined materials with low dispersity.

Application in Ring-Opening Polymerization (ROP)

The principal application of this compound is as a monomer for the synthesis of polysarcosine, a polypeptoid with significant potential in the biomedical field due to its stealth properties, biocompatibility, and biodegradability.[2]

The Normal Amine Mechanism (NAM)

The ROP of Sar-NCA initiated by a primary amine proceeds via the Normal Amine Mechanism (NAM). This is a controlled, living polymerization process when conducted under the right conditions.

-

Initiation : A primary amine initiator performs a nucleophilic attack on the C5 carbonyl of the Sar-NCA ring.

-

Ring-Opening : The anhydride ring opens, forming a carbamic acid intermediate attached to the initiator.

-

Decarboxylation & Propagation : The unstable carbamic acid rapidly decarboxylates, releasing CO₂ and regenerating a terminal amine group. This new amine is now the active chain end and can attack the next Sar-NCA monomer, propagating the polymer chain.

Caption: The Normal Amine Mechanism (NAM) for the Ring-Opening Polymerization of Sar-NCA.

Field Insights : The rate-determining step in this process is the nucleophilic ring-opening of the NCA, not the decarboxylation.[8] Recent studies have shown that carboxylic acids can act as bifunctional catalysts, accelerating the polymerization rate by facilitating the necessary proton transfers during the ring-opening step.[1][8] This allows for the synthesis of ultra-high molecular weight polysarcosine with exceptionally low dispersity (Đ < 1.05) under mild conditions, a significant advancement for producing high-purity biomaterials.

Conclusion

This compound is more than a simple heterocyclic compound; it is an enabling monomer for the next generation of polypeptide-based biomaterials. By moving away from hazardous traditional synthesis and adopting safer, more controllable methods based on stable precursors, researchers can now more readily access high-purity polysarcosine. The detailed understanding of its properties, handling requirements, and polymerization kinetics outlined in this guide provides a solid foundation for professionals in drug development and materials science to harness the full potential of this critical molecule.

References

-

Wang, Z., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society, 146(8), 5678–5692. Available at: [Link]

-

Zhang, C., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh. Journal of the American Chemical Society. Available at: [Link]

-

Lohmann, N., & Schlaad, H. (n.d.). Synthesis of a sarcosine decablock polymer. TU Dresden. Available at: [Link]

-

Wang, Z., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. PubMed. Available at: [Link]

-

Wang, Z., et al. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace, The University of Queensland. Available at: [Link]

-

Doriti, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 7(20), 3519-3522. Available at: [Link]

-

Birke, A., et al. (2018). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Polymers, 10(9), 996. Available at: [Link]

-

Doriti, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. ResearchGate. Available at: [Link]

-

Gattlen, J., et al. (2022). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. Available at: [Link]

-

Fuchs, F., et al. (2023). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. Biomacromolecules, 24(10), 4751–4760. Available at: [Link]

-

Patel, K. D., et al. (2021). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences, 83(5), 1072-1083. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Shiri, L. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(6), 507-509. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methyl-2,5-oxazolidine-dione. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Oxazolidine-2,5-dione. PubChem Compound Database. Available at: [Link]

-

Bakherad, M., et al. (2019). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 9(1), 209-242. Available at: [Link]

-

Gunatillake, P. A., & Breyfogle, L. E. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(10), 4227-4234. Available at: [Link]

-

The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2,5-oxazolidine-dione [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. tu-dresden.de [tu-dresden.de]

- 7. Synthesis of polysarcosine from air and moisture stable N -phenoxycarbonyl- N -methylglycine assisted by tertiary amine base - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00221H [pubs.rsc.org]

- 8. Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

3-methyloxazolidine-2,5-dione chemical structure and CAS number

An In-Depth Technical Guide to 3-Methyloxazolidine-2,5-dione: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Monomer for Advanced Biomaterials

This compound (CAS No. 5840-76-6) is a heterocyclic organic compound of significant interest in the field of polymer chemistry and biomaterials.[1] Structurally, it is the N-carboxyanhydride (NCA) derived from sarcosine, the N-methylated form of the amino acid glycine. This identity is key to its primary application: serving as the monomer for the ring-opening polymerization (ROP) to produce polysarcosine (pSar).[2][3]

Polysarcosine is emerging as a formidable alternative to polyethylene glycol (PEG), a widely used polymer for improving the pharmacokinetic properties of therapeutic agents.[2][3] Compared to PEG, pSar offers superb hydrophilicity, low cytotoxicity, excellent resistance to protein adsorption ("stealth" properties), and critically, a non-immunogenic profile, mitigating the risk of accelerated blood clearance seen with some PEGylated drugs.[][5][6] Consequently, a robust understanding of its monomer, this compound, is essential for professionals engaged in the development of next-generation drug delivery systems, lipid nanoparticles for mRNA therapeutics, and advanced bioconjugates.[][5][6][7]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, a validated synthesis protocol, characterization methods, and its principal application in the synthesis of polysarcosine.

Chemical Structure and Physicochemical Properties

The structure of this compound features a five-membered ring containing an ester and an amide bond, characteristic of an N-carboxyanhydride.

Caption: Chemical structure of this compound.

Quantitative data and key properties of the compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5840-76-6 | [NIST WebBook][1] |

| Molecular Formula | C₄H₅NO₃ | [NIST WebBook][1] |

| Molecular Weight | 115.09 g/mol | [NIST WebBook][1] |

| Synonyms | Sarcosine NCA, N-Methylglycine NCA, 3-methyl-1,3-oxazolidine-2,5-dione | [NIST WebBook][1] |

| Physical Form | White solid | [Sigma-Aldrich] |

| Melting Point | 99-100 °C | [Sigma-Aldrich] |

| Boiling Point | 138.7 ± 23.0 °C (at 760 mmHg) | [Sigma-Aldrich] |

| Storage Conditions | Store at 4°C or -20°C under an inert, dry atmosphere (e.g., nitrogen). Highly sensitive to moisture. | [Sigma-Aldrich] |

Synthesis of this compound (Sarcosine-NCA)

The synthesis of α-amino acid N-carboxyanhydrides is most commonly achieved via the Fuchs-Farthing method, which involves the direct reaction of a free amino acid with phosgene or a phosgene equivalent.[8] Triphosgene (bis(trichloromethyl) carbonate) is a crystalline, solid phosgene substitute that is easier and safer to handle than gaseous phosgene, making it the reagent of choice for laboratory-scale synthesis.[9][10]

The fundamental principle of this reaction is the dual carbonylation of the amino acid. The amine is converted to an N-carbonyl chloride intermediate, and the carboxylic acid is converted to a mixed anhydride, which then cyclize with the elimination of HCl to form the NCA ring. The use of an anhydrous solvent is critical, as the NCA product is highly susceptible to hydrolysis.

Experimental Protocol: Synthesis via the Triphosgene Method

This protocol describes a representative procedure for the synthesis of Sarcosine-NCA on a laboratory scale.

Materials:

-

Sarcosine (N-methylglycine)

-

Triphosgene (BTC)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexanes or Heptane

-

Activated Charcoal (optional, for catalysis)[11]

-

Nitrogen or Argon gas supply

-

Schlenk flask and standard glassware, oven-dried

Procedure:

-

Preparation: Under a positive pressure of inert gas (N₂ or Ar), add sarcosine (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add anhydrous THF to the flask to create a suspension (approx. 0.5 M concentration of sarcosine).

-

Reagent Solution: In a separate, dry flask, dissolve triphosgene (0.34 - 0.40 eq) in anhydrous THF.

-

Causality Note: Using slightly less than the stoichiometric requirement of 0.33 eq of triphosgene per equivalent of sarcosine helps to minimize residual phosgene-related impurities. The reaction of 1 mole of triphosgene generates 3 moles of phosgene in situ.

-

-

Reaction: Gently heat the sarcosine suspension to 45-55 °C with vigorous stirring. Slowly add the triphosgene solution dropwise to the suspension over 1-2 hours.

-

Self-Validation: The reaction mixture will gradually become clearer as the solid sarcosine is consumed and the soluble NCA product is formed. The evolution of HCl gas will also be observed.

-

-

Reaction Completion: After the addition is complete, maintain the reaction at 50-60 °C for an additional 2-4 hours, or until the solution is nearly transparent.

-

Workup & Purification: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under vacuum. Caution: This should be done in a well-ventilated fume hood with appropriate trapping for HCl and any residual phosgene. c. Add anhydrous hexanes or heptane to the concentrated residue to precipitate the crude Sarcosine-NCA. d. Isolate the white solid product by filtration in a glovebox or under a stream of inert gas. e. Wash the solid with cold, anhydrous hexanes to remove soluble impurities. f. Recrystallize the product from an anhydrous solvent system (e.g., THF/hexanes or ethyl acetate/hexanes) to achieve high purity.

-

Storage: Dry the purified white crystalline solid under high vacuum and store it in a sealed container under an inert atmosphere at -20°C.

Product Characterization

Validation of the synthesized this compound is crucial before its use in polymerization.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation. The expected signals in a suitable deuterated solvent (e.g., CDCl₃) are:

-

A singlet corresponding to the three protons of the N-methyl (N-CH₃) group.

-

A singlet corresponding to the two protons of the α-carbon (Cα-CH₂) group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show two characteristic strong carbonyl (C=O) stretching bands for the anhydride group, typically found around 1850 cm⁻¹ and 1780 cm⁻¹.

Key Application: Ring-Opening Polymerization to Polysarcosine

The primary utility of this compound is its function as a monomer in Ring-Opening Polymerization (ROP) to synthesize polysarcosine. The polymerization is typically initiated by a nucleophile, most commonly a primary amine, which proceeds via the "Normal Amine Mechanism" (NAM).[8][12][13][14]

Mechanism of Amine-Initiated ROP

The polymerization process is a controlled, chain-growth reaction where the degree of polymerization can be tuned by adjusting the monomer-to-initiator ratio.

Caption: Amine-initiated Ring-Opening Polymerization (ROP) of Sarcosine-NCA.

Experimental Protocol: Synthesis of Polysarcosine

This protocol provides a method for the benzylamine-initiated polymerization of Sarcosine-NCA. The target degree of polymerization (DP) is controlled by the monomer-to-initiator ([M]/[I]) ratio.

Materials:

-

Purified this compound (Sarcosine-NCA)

-

Benzylamine (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous Diethyl Ether (for precipitation)

-

Inert gas atmosphere (glovebox recommended)

Procedure:

-

Preparation: All operations should be performed under strictly anhydrous conditions, preferably in a glovebox.

-

Monomer Solution: Dissolve the desired amount of Sarcosine-NCA (e.g., 100 eq) in anhydrous DMF to make a stock solution (e.g., 0.5 M).

-

Initiator Solution: Prepare a stock solution of benzylamine (1.0 eq) in anhydrous DMF.

-

Initiation: To the vigorously stirred monomer solution, rapidly inject the required volume of the benzylamine initiator solution to achieve the target [M]/[I] ratio.

-

Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the concentration and target molecular weight.[15] The reaction progress can be monitored by taking aliquots and analyzing for monomer consumption via IR spectroscopy (disappearance of the anhydride peaks).

-

Termination & Isolation: a. Once the desired conversion is reached, remove the reaction vessel from the glovebox. b. Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold, stirred diethyl ether. c. A white, solid (polysarcosine) will form. d. Isolate the polymer by centrifugation or filtration. e. Wash the polymer multiple times with fresh diethyl ether to remove any residual monomer and solvent.

-

Drying: Dry the final polysarcosine product under high vacuum to a constant weight. The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity (Đ).

Safety and Handling

This compound is an irritant and is highly reactive towards moisture.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions:

-

Handle only in a well-ventilated area or in a glovebox.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Store under an inert, dry atmosphere. The compound will rapidly decompose/polymerize upon exposure to atmospheric moisture.

-

Conclusion

This compound is more than a simple heterocyclic compound; it is the essential gateway to producing polysarcosine, a highly promising polymer for the future of drug delivery and biomaterials. Its synthesis requires careful control of reaction conditions, particularly the exclusion of moisture, but follows well-established chemical principles. The subsequent ring-opening polymerization provides a robust and controllable method for producing well-defined polymers. For researchers in pharmacology, materials science, and drug development, mastering the synthesis and handling of this monomer is a critical step toward harnessing the full potential of polysarcosine-based platforms.

References

-

Gangloff, N., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. Available at: [Link]

-

AxisPharm. (n.d.). Polysarcosine (pSar). Retrieved from: [Link]

-

Kramer, J. R., & Deming, T. J. (2010). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events. Biomacromolecules. Available at: [Link]

-

Lu, H., & Cheng, J. (2016). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from: [Link]

-

Habraken, G. J. M., et al. (2011). Reaction mechanism of the primary amine-initiated polymerization of the amino acid NCA. ResearchGate. Available at: [Link]

-

Srinivasarao, M., et al. (2020). Synthesis and Characterization of Dendrimer-Based Polysarcosine Star Polymers: Well-Defined, Versatile Platforms Designed for Drug-Delivery Applications. Biomacromolecules. Available at: [Link]

-

Ito, K. (2019). Amino acid NCA polymerization: A century of misconceptions. ResearchGate. Available at: [Link]

-

Rana, S., & Dube, T. (2022). Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). Current Pharmaceutical Design. Available at: [Link]

-

Kaps, F. T., et al. (2020). Polysarcosine-Functionalized Lipid Nanoparticles for Therapeutic mRNA Delivery. ACS Applied Nano Materials. Available at: [Link]

-

Wang, S., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. Available at: [Link]

-

Luxenhofer, R., et al. (2010). Synthesis of a sarcosine decablock polymer. TU Dresden. Available at: [Link]

-

Wang, S., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. PubMed. Available at: [Link]

-

Lu, H., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh. ChemRxiv. Available at: [Link]

-

Schlaad, H., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. ResearchGate. Available at: [Link]

-

Giraud, M., et al. (1997). Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide. Journal of Peptide Science. Available at: [Link]

-

Kaps, F. T., et al. (2023). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. Available at: [Link]

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of N-Carboxyanhydrides. Angewandte Chemie International Edition. Available at: [Link]

-

Wang, S., et al. (2023). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ResearchGate. Available at: [Link]

-

Lu, H., et al. (2024). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. Available at: [Link]

-

Sharma, S., et al. (2021). A decade review of triphosgene and its applications in organic reactions. Journal of the Iranian Chemical Society. Available at: [Link]

- CN103204821A. (2013). Method for preparing amino acid N-carboxyanhydride. Google Patents.

-

Schlaad, H., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Semantic Scholar. Available at: [Link]

-

Contreras, R., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES. Available at: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from: [Link]

-

NIST. (n.d.). 3-Methyl-2,5-oxazolidine-dione. NIST Chemistry WebBook. Retrieved from: [Link]

Sources

- 1. 3-Methyl-2,5-oxazolidine-dione [webbook.nist.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polysarcosine | Polymer PEG | AxisPharm [axispharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Characterization of Dendrimer-Based Polysarcosine Star Polymers: Well-Defined, Versatile Platforms Designed for Drug-Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 9. Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 12. materials.uoi.gr [materials.uoi.gr]

- 13. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. tu-dresden.de [tu-dresden.de]

A Technical Guide to the Formation Mechanism of 3-Methyloxazolidine-2,5-dione

Abstract

3-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from N-methyl-alanine, is a pivotal monomer for the synthesis of N-methylated polypeptides. These polymers exhibit enhanced proteolytic resistance and unique conformational properties, making them highly valuable in drug delivery and biomaterials science. This guide provides an in-depth exploration of the core mechanisms governing the formation of this specialized NCA. We will dissect the prevalent phosgene-based Fuchs-Farthing methodology and contrast it with safer, modern phosgene-free alternatives. The discussion is grounded in established chemical principles, explaining the causality behind experimental choices and providing validated protocols for practical application.

Introduction: The Significance of N-Carboxyanhydrides (NCAs)

Amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are heterocyclic compounds derived from amino acids that serve as activated monomers for polypeptide synthesis.[1] First synthesized by Hermann Leuchs in the early 20th century, these reactive molecules undergo ring-opening polymerization (ROP) to form polypeptides, releasing only carbon dioxide as a byproduct.[2][3] This clean and efficient polymerization makes NCAs indispensable tools in materials science and pharmaceutical development.[4]

This compound is the NCA corresponding to N-methyl-alanine. The incorporation of a methyl group on the amide nitrogen prevents hydrogen bonding, profoundly influencing the secondary structure of the resulting polymer. Polypeptides synthesized from this monomer, known as N-methylated polypeptides or polypeptoids, often exhibit increased solubility in organic solvents, enhanced resistance to enzymatic degradation, and unique helical conformations, properties that are highly sought after in the development of advanced therapeutics and biomaterials.[5] Understanding the precise mechanisms of its formation is therefore critical for ensuring high purity, yield, and scalability.

Core Mechanisms of Formation

The synthesis of this compound, like other NCAs, can be broadly categorized into two major routes: the classical, highly efficient phosgene-based methods and the increasingly important phosgene-free alternatives developed to mitigate safety concerns.

The Fuchs-Farthing Method: The Phosgene-Based Pathway

The most direct and widely used industrial method for synthesizing NCAs from unprotected amino acids is the Fuchs-Farthing route, which employs phosgene (COCl₂) or its safer, solid-state surrogates like diphosgene or triphosgene.[4][6] The reaction with N-methyl-alanine proceeds via a two-step mechanism involving N-chloroformylation followed by intramolecular cyclization.

Mechanism Breakdown:

-

N-Chloroformylation: The synthesis is initiated by the nucleophilic attack of the secondary amine of N-methyl-alanine on the electrophilic carbonyl carbon of phosgene. This addition-elimination reaction forms an N-chloroformyl-N-methyl-alanine intermediate and liberates one equivalent of hydrogen chloride (HCl).

-

Intramolecular Cyclization: The terminal carboxylic acid of the intermediate then acts as an intramolecular nucleophile, attacking the highly reactive acid chloride of the chloroformyl group. This cyclization step expels a second equivalent of HCl, resulting in the formation of the stable five-membered this compound ring.

Causality Behind Experimental Design:

-

Reagent Choice: Triphosgene is often preferred over gaseous phosgene in a laboratory setting. It is a stable, crystalline solid that decomposes into three equivalents of phosgene in situ, making it significantly easier and safer to handle.[6]

-

Solvent System: The reaction must be conducted under strictly anhydrous conditions, as both the phosgene reagent and the NCA product are extremely sensitive to moisture.[1] Aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate are ideal as they effectively dissolve the starting materials without participating in or quenching the reaction.[7]

-

Temperature Control: The reaction is typically heated to 50–60 °C to ensure a reasonable reaction rate and drive it to completion. However, studies have shown that the reaction's exotherm can be sufficient to drive it forward at ambient temperature, which is an advantage for large-scale synthesis where uniform heating can be challenging.[7]

-

Byproduct Management: The reaction generates two equivalents of HCl gas. In a laboratory setup, this is safely vented and often passed through a scrubber containing an alkaline solution.[6] Incomplete removal of HCl can lead to the formation of N-methyl-alanine hydrochloride, an unreactive salt that can contaminate the final product.[7]

Figure 1: The Fuchs-Farthing mechanism for NCA formation.

Phosgene-Free Synthetic Routes

The extreme toxicity of phosgene has driven the development of alternative synthetic strategies. These methods prioritize safety and environmental considerations without significantly compromising yield or purity.

Historically, the first synthesis of NCAs was achieved by Leuchs through the thermal cyclization of N-alkoxycarbonyl amino acid chlorides.[1][2]

Mechanism Breakdown:

-

Protection: The nitrogen of N-methyl-alanine is first protected with an alkoxycarbonyl group, such as ethoxycarbonyl (EtOOC-) or benzyloxycarbonyl (Cbz-).

-

Activation: The carboxylic acid is converted to a highly reactive acid chloride using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Thermal Cyclization: The resulting N-alkoxycarbonyl-N-methyl-alanine acid chloride is heated under vacuum. The alkoxycarbonyl oxygen attacks the acid chloride, inducing an intramolecular cyclization that eliminates an alkyl halide (e.g., ethyl chloride) to yield the NCA.[1]

Field Insights: The Leuchs method is less direct and often requires high temperatures (50-70 °C), which can cause decomposition and racemization in sensitive substrates.[1] For this reason, it has been largely superseded by the more direct Fuchs-Farthing method for many applications.

Figure 2: The historical Leuchs method for NCA synthesis.

Contemporary research focuses on coupling and cyclizing agents that are safer and generate benign byproducts.

Propanephosphonic Acid Anhydride (T3P®) Mediated Synthesis: A highly effective, modern phosgene-free method involves the use of T3P®, a mild and safe dehydrating agent. The reaction proceeds by treating a Boc-protected N-methyl-alanine with T3P®. The reagent activates the carboxylic acid, facilitating a clean and efficient intramolecular cyclization to form the NCA with high yield and purity, and without detectable epimerization.[8] The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.

Carbon Dioxide as a C1 Source: An innovative green chemistry approach utilizes carbon dioxide as the carbonyl source.[9] In this process, the unprotected amino acid is first treated with a bulky base (e.g., DIPEA) and CO₂ to form a carbamate salt. A coupling reagent, such as T3P®, then activates the carboxylic acid, which subsequently undergoes intramolecular cyclization to furnish the NCA. This method is notable for its use of a renewable and non-toxic C1 source.[9]

Figure 3: Phosgene-free NCA synthesis using T3P® reagent.

Comparative Summary and Data

The choice of synthetic route depends on factors such as scale, safety requirements, and available starting materials. The following table summarizes the key parameters of the discussed methods.

| Method | Key Reagent | Starting Material | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Disadvantages |

| Fuchs-Farthing | Triphosgene | N-Methyl-Alanine | THF, Ethyl Acetate | 40–60 | >80%[6] | A: High yield, direct, scalable. D: Uses precursor to highly toxic phosgene. |

| Leuchs | SOCl₂, Heat | N-alkoxycarbonyl-N-methyl-alanine | N/A (neat) | 50–70 | Variable | A: Historical significance. D: Multi-step, harsh conditions, potential for side reactions.[1] |

| T3P® Method | T3P® | Boc-N-Methyl-Alanine | Ethyl Acetate, Me-THF | 20–40 | 70–90%[8] | A: Phosgene-free, mild conditions, safe byproducts. D: Requires pre-protected amino acid. |

| CO₂ / T3P® | CO₂, T3P® | N-Methyl-Alanine | Acetonitrile | 20–25 | Moderate[9] | A: Uses CO₂, green C1 source. D: Requires specific base/reagent combination, moderate yields. |

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Triphosgene (Fuchs-Farthing Variation)

Self-Validation: The reaction progress is monitored by IR spectroscopy. Completion is indicated by the disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the appearance of two strong anhydride C=O stretches (~1850 and 1780 cm⁻¹). The final product purity can be confirmed by ¹H NMR and melting point analysis.

Methodology:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen. Equip a two-necked round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charging Reactants: To the flask, add N-methyl-L-alanine (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.2 M). Begin stirring to create a suspension.

-

Reagent Addition: In a separate flask, dissolve triphosgene (0.35 eq.) in anhydrous THF. Add this solution dropwise to the stirring amino acid suspension at room temperature over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-55 °C. The suspension will gradually become a clear solution as the reaction proceeds. Maintain heating for 2-4 hours, or until the reaction is complete as determined by IR spectroscopy.

-

Workup: Cool the reaction mixture to room temperature. Filter the solution through a pad of Celite to remove any trace insoluble impurities.[7]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from a mixture of anhydrous ethyl acetate and hexane. Add hot ethyl acetate to dissolve the solid, then slowly add hexane until turbidity persists. Cool the solution to 0 °C to induce crystallization.

-

Drying and Storage: Filter the pure white crystals, wash with cold hexane, and dry under high vacuum. Store the final product, this compound, at -20 °C under an inert atmosphere.

Protocol 2: Phosgene-Free Synthesis using T3P®

Self-Validation: This reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting Boc-protected amino acid. The product can be validated by ¹H NMR, confirming the absence of the Boc-group protons and the presence of the characteristic NCA ring protons.

Methodology:

-

Preparation: Use oven-dried glassware under a nitrogen atmosphere.

-

Charging Reactants: Dissolve Boc-N-methyl-L-alanine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 2.2 eq.) in anhydrous ethyl acetate (~0.5 M) in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add a 50 wt% solution of T3P® in ethyl acetate (1.5 eq.) dropwise to the stirring solution at room temperature over 20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor for completion by TLC.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization from ethyl acetate/hexane if necessary.

-

Drying and Storage: Dry the purified this compound under high vacuum and store at -20 °C under an inert atmosphere.

Conclusion

The formation of this compound is a well-understood process, achievable through several distinct mechanistic pathways. While the phosgene-based Fuchs-Farthing method remains a benchmark for efficiency and scalability, modern phosgene-free alternatives utilizing reagents like T3P® offer a compelling combination of safety, mild reaction conditions, and high yields. The choice of method allows researchers and drug development professionals to balance the demands of scale, safety, and cost, enabling the reliable production of this critical monomer for the synthesis of next-generation N-methylated polypeptides.

References

-

Wikipedia contributors. (2023). Amino acid N-carboxyanhydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, October 31). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of N -Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N -Methyl-α-Amino Acids N -Carboxyanhydrides. Retrieved from [Link]

-

ACS Publications. (2023, October 18). Efficient Synthesis of N-Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N-Methyl-α-Amino Acids N-Carboxyanhydrides. Macromolecules. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Retrieved from [Link]

-

Frontiers. (2021, March 28). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Retrieved from [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

Isochem, PMC. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Retrieved from [Link]

-

ACS Publications. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene.

-

PubMed. (2021, August 20). Synthesis of α-Amino Acid N-Carboxyanhydrides. Retrieved from [Link]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 3. pmcisochem.fr [pmcisochem.fr]

- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Characterization of 3-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methyloxazolidine-2,5-dione (CAS No. 5840-76-6), a heterocyclic compound of interest in synthetic chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and provides expert interpretation and prediction based on the closely related structural analog, N-methylsuccinimide.

Molecular Structure and Spectroscopic Overview

This compound is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom within the ring, with two carbonyl groups at positions 2 and 5, and a methyl group attached to the nitrogen atom. The molecular formula is C₄H₅NO₃ and it has a molecular weight of approximately 115.09 g/mol .[1] Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

The structural features of this compound suggest key spectroscopic characteristics:

-

¹H NMR: The presence of a methylene group (CH₂) adjacent to an oxygen and a carbonyl group, and a methyl group (CH₃) on the nitrogen atom will give rise to distinct signals.

-

¹³C NMR: The spectrum will be characterized by signals from the two carbonyl carbons, the methylene carbon, and the methyl carbon.

-

IR Spectroscopy: The two carbonyl groups are expected to show strong absorption bands in the characteristic region for esters and amides.

-

Mass Spectrometry: The molecule is expected to exhibit a clear molecular ion peak and predictable fragmentation patterns upon ionization.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of published experimental NMR spectra for this compound, this section provides a predicted analysis based on the well-documented spectra of its structural analog, N-methylsuccinimide. The primary difference is the presence of an oxygen atom in the ring of this compound in place of a methylene group in N-methylsuccinimide. This substitution is expected to induce a downfield shift in the signals of adjacent nuclei due to the electronegativity of the oxygen atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two singlets.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~4.5 | Singlet | 2H | -CH₂- |

| 2 | ~3.0 | Singlet | 3H | -N-CH₃ |

Interpretation: The methylene protons (-CH₂-) are adjacent to both a carbonyl group and the ring oxygen. The electronegativity of the oxygen atom will cause a significant downfield shift, predicted to be around 4.5 ppm. The methyl protons (-N-CH₃) are attached to the nitrogen atom and are expected to appear as a singlet at approximately 3.0 ppm. For comparison, the methylene protons in N-methylsuccinimide appear as a singlet at around 2.7 ppm, and the N-methyl protons resonate at approximately 2.9 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to exhibit four distinct signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170 | C=O (ester) |

| 2 | ~175 | C=O (amide) |

| 3 | ~70 | -CH₂- |

| 4 | ~25 | -N-CH₃ |

Interpretation: The two carbonyl carbons will have the largest chemical shifts. The carbonyl carbon of the ester group is predicted to be around 170 ppm, while the amide carbonyl carbon is expected at a slightly more downfield position, around 175 ppm. The methylene carbon, being attached to the electronegative oxygen, will be significantly deshielded and is predicted to appear around 70 ppm. The N-methyl carbon should resonate at approximately 25 ppm. In N-methylsuccinimide, the carbonyl carbons appear at around 177 ppm, the methylene carbons at 28 ppm, and the N-methyl carbon at 25 ppm.[2]

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring NMR spectra of a solid organic compound like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3] Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its two carbonyl groups.

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O stretch (anhydride-like, asymmetric) |

| ~1780 | Strong | C=O stretch (anhydride-like, symmetric) |

| ~1380 | Medium | C-N stretch |

| ~1180 | Strong | C-O-C stretch |

| ~2950 | Weak | C-H stretch (methyl and methylene) |

Interpretation: The two carbonyl groups are part of an N-acyl-alpha-amino acid anhydride system. This will likely result in two strong C=O stretching bands due to asymmetric and symmetric vibrations, predicted around 1850 cm⁻¹ and 1780 cm⁻¹, respectively. The C-N and C-O-C stretching vibrations are also expected to produce prominent bands. The C-H stretching vibrations of the methyl and methylene groups will appear as weaker bands around 2950 cm⁻¹. For comparison, N-methylsuccinimide shows strong carbonyl absorption at around 1700 cm⁻¹. The higher frequency of the carbonyl bands in this compound is anticipated due to the ring strain and the electronic effect of the adjacent oxygen atom.

Experimental Protocol for FTIR Spectroscopy of a Solid

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Instrumental Analysis:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST Chemistry WebBook, acquired via electron ionization (EI).[4][5]

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 115 | ~30 | [M]⁺ (Molecular Ion) |

| 87 | ~10 | [M - CO]⁺ |

| 71 | ~100 | [M - CO₂]⁺ |

| 57 | ~40 | [CH₃NCO]⁺ |

| 42 | ~80 | [C₂H₂O]⁺ |

| 29 | ~90 | [CH₃N]⁺ |

Interpretation: The mass spectrum shows a molecular ion peak at m/z 115, corresponding to the molecular weight of the compound. The base peak at m/z 71 is likely due to the loss of a molecule of carbon dioxide (CO₂) from the molecular ion. Another significant fragmentation pathway involves the loss of carbon monoxide (CO) to give a fragment at m/z 87. Other prominent peaks at m/z 57, 42, and 29 correspond to further fragmentation of the molecule.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

References

-

Department of Chemistry and Biochemistry, University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methyl-2,5-oxazolidine-dione. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methyl-2,5-oxazolidine-dione. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylsuccinimide. PubChem. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

MassBank. (2008). n-methyl succinimide. Retrieved from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,5-Pyrrolidinedione, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2007). 1H and 13C NMR Spectra of Methylmaleimido- And Methylsuccinimidoanthranilate Esters of 1-hydroxymethyl-6-methoxy-3-azabicyclo[3.3.1]nonanes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of succinimide, SuSA and [SuSA-H]HSO4. Retrieved from [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 3-Methyl-2,5-oxazolidine-dione [webbook.nist.gov]

- 5. 3-Methyl-2,5-oxazolidine-dione [webbook.nist.gov]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

Introduction: The Oxazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Oxazolidinedione Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, represents a cornerstone scaffold in modern medicinal chemistry. While several isomers exist, the 2-oxazolidinone core has proven to be particularly fruitful, yielding a diverse array of compounds with significant therapeutic potential. The breakthrough of Linezolid, the first clinically approved oxazolidinone antibiotic, galvanized the exploration of this chemical space, revealing that its utility extends far beyond antibacterial applications.[1]

This guide provides a comprehensive technical overview of the primary biological activities associated with oxazolidinedione derivatives. We will delve into the molecular mechanisms, present key structure-activity relationship (SAR) insights, detail field-proven experimental protocols for evaluation, and offer a perspective on the future of this versatile pharmacophore. The narrative is designed to bridge foundational science with practical application, equipping researchers with the knowledge to innovate within this promising class of molecules.

Section 1: Antibacterial Activity - The Foundation of Oxazolidinone Therapeutics

The most well-established biological activity of oxazolidinone derivatives is their potent action against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3]

Mechanism of Action: A Unique Inhibition of Protein Synthesis

Unlike many other classes of antibiotics, oxazolidinones act at the very earliest stage of bacterial protein synthesis.[4] Their unique mechanism is a key reason for their efficacy against resistant strains, as it circumvents existing resistance pathways.[]

The core mechanism involves:

-

Binding to the 50S Ribosomal Subunit: The oxazolidinone molecule selectively binds to the 23S rRNA component of the large 50S ribosomal subunit.[4]

-

Interference at the Peptidyl Transferase Center (PTC): The binding site is located at the A-site within the PTC, the catalytic heart of the ribosome.[3][6]

-

Prevention of Initiation Complex Formation: By occupying this critical space, the drug physically prevents the correct positioning of the initiator fMet-tRNA. This blocks the formation of a functional 70S initiation complex, a crucial first step for translating mRNA into protein.[2][]

This halt in protein synthesis is bacteriostatic for most organisms but can be bactericidal for certain streptococci.[4]

Structure-Activity Relationship (SAR) Insights

Decades of research have illuminated the key structural features required for potent antibacterial activity. Linezolid serves as an excellent template for understanding these relationships.

-

N-Aryl Ring: The N-phenyl ring is crucial. A fluorine substituent at the 3-position generally enhances activity. The 4-position tolerates a variety of heterocyclic substituents (like the morpholine in Linezolid), which modulate pharmacokinetic properties.[6]

-

Oxazolidinone Core: The (S)-configuration at the C5 position is essential for proper orientation in the ribosomal binding pocket.

-

C5 Side Chain: The acetamidomethyl group at C5 is a classic feature, with the N-H acting as a critical hydrogen bond donor.[6] Modifications here can overcome resistance; for example, replacing the acetyl group with a 1,2,3-triazole can maintain activity against strains with the cfr resistance gene.[6]

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative oxazolidinone derivatives against key Gram-positive pathogens.

| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VSE) | E. faecium (VRE) | Reference |

| Linezolid | 1.0-4.0 µg/mL | 0.5-4.0 µg/mL | 1.0-4.0 µg/mL | 1.0-4.0 µg/mL | [1][7] |

| Tedizolid | 0.25-0.5 µg/mL | 0.25-0.5 µg/mL | 0.25-0.5 µg/mL | 0.5 µg/mL | [3] |

| Benzoxazinyl-oxazolidinone 16 | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | 0.125-2.0 µg/mL | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantifying the in vitro potency of a new antibacterial agent.

Objective: To determine the minimum concentration of an oxazolidinone derivative that inhibits the visible growth of a target bacterium.

Methodology:

-

Preparation of Compound Stock: Dissolve the synthesized oxazolidinone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the target bacterium (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension into Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB. This creates a gradient of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or with a plate reader.

Section 2: Anticancer Activity - Exploiting Cellular Stress Pathways

A growing body of evidence demonstrates that oxazolidinone derivatives possess significant antiproliferative activity against various human cancer cell lines.[8] This activity often stems from the induction of programmed cell death, or apoptosis.

Mechanism of Action: Induction of Apoptosis via Mitochondrial Dysfunction

A common mechanistic theme is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[9]

The proposed signaling cascade is as follows:

-

ROS Generation: The oxazolidinone derivative induces a surge in intracellular ROS.

-

Mitochondrial Disruption: Elevated ROS levels lead to a reduction in the mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[8]

-

Apoptosis: Executioner caspases dismantle the cell, leading to apoptotic cell death.[8]

Data Presentation: In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying anticancer potency.

| Compound | MCF-7 (Breast Cancer) IC50 | HeLa (Cervical Cancer) IC50 | Reference |

| Compound OI ¹ | 17.66 µM | 31.10 µM |

¹(CE)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-dimethylacetamide

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a robust and high-throughput method for screening the effects of compounds on cell proliferation.

Objective: To measure the reduction in cell viability of a cancer cell line after treatment with an oxazolidinone derivative.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO-treated cells).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

Section 3: Anticonvulsant Activity - Modulating Neuronal Excitability

Certain oxazolidinone derivatives have demonstrated significant potential as anticonvulsant agents, offering protection in both chemically and electrically induced seizure models.

Mechanism of Action: A Multi-Target Approach

The anticonvulsant mechanism of oxazolidinones is not attributed to a single target but appears to involve the modulation of neuronal excitability through several pathways.

-

Ion Channel Blockade: For older oxazolidine-2,4-diones like trimethadione, the primary mechanism is the inhibition of low-voltage-activated (T-type) calcium channels, which are critical for the rhythmic burst firing in thalamic neurons associated with absence seizures.[10]

-

Modulation of Synaptic Transmission: More recent studies on novel derivatives show an ability to depress excitatory postsynaptic currents mediated by both NMDA and non-NMDA receptors.[7] This reduces the overall excitatory drive in neural circuits.

-

Reduction of Neuronal Firing: Some derivatives directly reduce the firing frequency of action potentials in neurons, suggesting an effect on voltage-gated sodium channels, which are responsible for action potential propagation.[7][11]

Data Presentation: In Vivo Anticonvulsant Efficacy

The Maximal Electroshock (MES) test is a common preclinical model for identifying agents effective against generalized tonic-clonic seizures.

| Compound | MES Test Protection (Dose) | Animal Model | Reference |

| PH-192 | 80% Protection (100 mg/kg, IP) | Rat | |

| Phenytoin (Control) | ~80% Protection (40 mg/kg, IP) | Rat |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This in vivo assay evaluates the ability of a compound to prevent seizure spread.

Objective: To assess the anticonvulsant activity of an oxazolidinone derivative against electrically induced tonic-clonic seizures in rodents.

Methodology:

-

Animal Acclimation: Use adult male rats or mice, allowing them to acclimate to the laboratory environment for at least one week.

-

Compound Administration: Administer the test compound via a specific route (e.g., intraperitoneal, IP) at various doses. Administer a vehicle control to a separate group of animals. Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Electrode Placement: Apply corneal electrodes, moistened with saline, to the eyes of the animal.

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test. The seizure typically lasts for 10-20 seconds.

-

Data Analysis: The compound is considered to have provided protection if the tonic hindlimb extension is abolished. Calculate the percentage of animals protected at each dose and determine the ED50 (the dose required to protect 50% of the animals) using probit analysis.

Section 4: Antidiabetic Activity - Targeting Metabolic Regulation

While the thiazolidinedione class (e.g., Pioglitazone) is famous for its antidiabetic properties, research has shown that the oxazolidinedione scaffold can also be engineered to produce potent insulin sensitizers.[12]

Mechanism of Action: PPARγ Agonism

The antidiabetic effects of these specific oxazolidinedione derivatives are attributed to their activity as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[12][13]

PPARγ is a nuclear receptor that acts as a master regulator of glucose and lipid metabolism.[14]

-

Ligand Binding: The oxazolidinone derivative enters the cell and binds to the ligand-binding domain of PPARγ.

-

Receptor Activation: This binding activates the receptor.

-

Gene Transcription: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Metabolic Regulation: This action modulates the transcription of genes involved in insulin signaling, glucose uptake, and fatty acid storage, ultimately leading to enhanced insulin sensitivity in tissues like adipose, muscle, and liver.[15][16]

Some derivatives have even shown dual PPARα/PPARγ agonism, which may offer additional benefits in managing dyslipidemia alongside hyperglycemia.[13]

Data Presentation: In Vivo Antidiabetic Efficacy

| Compound | Antidiabetic Activity (ED25) | Animal Model | PPARγ Agonism (EC50) | Reference |

| (R)-(+)-64 ² | 0.05 mg/kg/day | Wistar fatty rat | 8.87 nM | [12] |

| Pioglitazone (Control) | 0.5 mg/kg/day | Wistar fatty rat | - | [12] |

²5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione

Experimental Protocol: PPARγ Transactivation Assay